molecular formula C23H17F2N3O3S B12028788 N-(3,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide

N-(3,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide

Cat. No.: B12028788
M. Wt: 453.5 g/mol
InChI Key: ZWFSTWNJACUWKL-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and is further modified with difluorophenyl and methoxyphenyl groups, enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. The difluorophenyl and methoxyphenyl groups enhance the compound’s binding affinity and specificity, making it more effective in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,4-difluorophenyl)methyl]amino}phenyl)acetamide
  • **N-[4-[(3,4-difluorophenyl)sulfamoyl]phenyl]acetamide

Uniqueness

Compared to similar compounds, N-(3,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide stands out due to its unique combination of functional groups, which confer enhanced chemical stability and biological activity. The presence of both difluorophenyl and methoxyphenyl groups provides a distinct advantage in terms of reactivity and specificity .

Properties

Molecular Formula

C23H17F2N3O3S

Molecular Weight

453.5 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H17F2N3O3S/c1-31-16-9-7-15(8-10-16)28-22(30)17-4-2-3-5-20(17)27-23(28)32-13-21(29)26-14-6-11-18(24)19(25)12-14/h2-12H,13H2,1H3,(H,26,29)

InChI Key

ZWFSTWNJACUWKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)F)F

Origin of Product

United States

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